
4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide is a chemical compound with the molecular formula C8H8F3NO2S2 and a molecular weight of 271.28 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a benzenesulfonamide structure, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide involves several steps, typically starting with the reaction of 4-methylbenzenesulfonyl chloride with trifluoromethanesulfenamide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents at specific positions.
Common reagents used in these reactions include trifluoromethanesulfenamide, oxidizing agents like nitric acid, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-Methyl-N-(2-trifluoromethyl-phenyl)-benzenesulfonamide: This compound has a similar structure but differs in the position of the trifluoromethyl group.
4-(Trifluoromethyl)benzenesulfonamide: Lacks the methyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific trifluoromethylthio substitution, which imparts distinct reactivity and application potential .
Properties
Molecular Formula |
C8H8F3NO2S2 |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-methyl-N-(trifluoromethylsulfanyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S2/c1-6-2-4-7(5-3-6)16(13,14)12-15-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
YXIPRJJSFJPHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


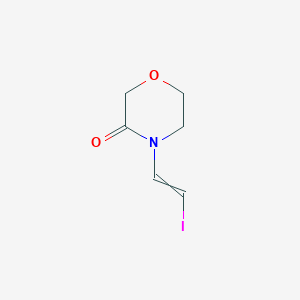
![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)
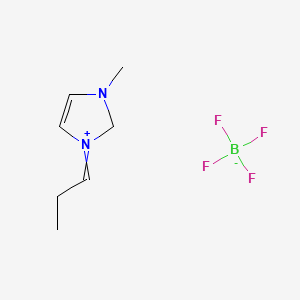
![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)
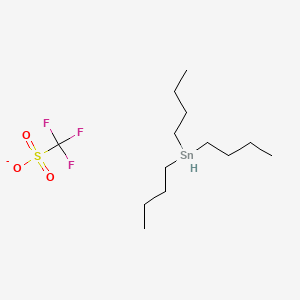

![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)
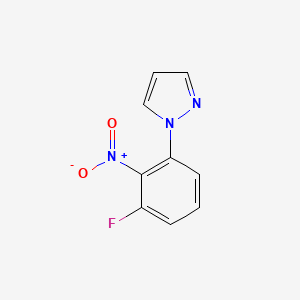
![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)

![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)
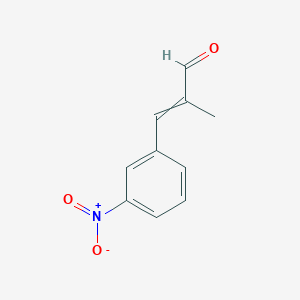
![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
